Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate
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Overview
Description
Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the electrophilic carbon of the bromoacetate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate.
Ethyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate: An ester analog with similar properties.
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(4-methyl-1,2,4-triazol-3-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-9-8-4-10(6)2/h4-5H,1-3H3 |
InChI Key |
DBBGIZKEJNYPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=CN1C)C(=O)OC |
Origin of Product |
United States |
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